molecular formula C18H21N5O B3733405 6-{1-[(2-methyl-2H-indazol-3-yl)methyl]piperidin-3-yl}pyrimidin-4(3H)-one

6-{1-[(2-methyl-2H-indazol-3-yl)methyl]piperidin-3-yl}pyrimidin-4(3H)-one

Cat. No. B3733405
M. Wt: 323.4 g/mol
InChI Key: AUMVHERYKHGTIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{1-[(2-methyl-2H-indazol-3-yl)methyl]piperidin-3-yl}pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidinone derivative that has been synthesized through various methods and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 6-{1-[(2-methyl-2H-indazol-3-yl)methyl]piperidin-3-yl}pyrimidin-4(3H)-one involves the inhibition of c-Met activity. This protein is involved in various cellular processes, including cell growth, proliferation, and migration. Inhibition of c-Met activity can lead to the suppression of cancer cell growth and migration.
Biochemical and Physiological Effects:
The compound 6-{1-[(2-methyl-2H-indazol-3-yl)methyl]piperidin-3-yl}pyrimidin-4(3H)-one has been found to have various biochemical and physiological effects. In addition to its anti-cancer activity, this compound has also been found to have anti-inflammatory and neuroprotective effects. These effects are attributed to the inhibition of c-Met activity, which is involved in various cellular processes.

Advantages and Limitations for Lab Experiments

The compound 6-{1-[(2-methyl-2H-indazol-3-yl)methyl]piperidin-3-yl}pyrimidin-4(3H)-one has various advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for c-Met inhibition. This makes it an ideal compound for studying the role of c-Met in various cellular processes. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are various future directions for the research on 6-{1-[(2-methyl-2H-indazol-3-yl)methyl]piperidin-3-yl}pyrimidin-4(3H)-one. One of the directions is to investigate its potential applications in other disease areas, such as neurodegenerative diseases. Another direction is to optimize its synthesis method to increase its yield and reduce the reaction time. Additionally, further studies can be conducted to investigate the safety and toxicity of this compound.
Conclusion:
In conclusion, 6-{1-[(2-methyl-2H-indazol-3-yl)methyl]piperidin-3-yl}pyrimidin-4(3H)-one is a promising chemical compound that has shown potential applications in various scientific research fields. Its mechanism of action involves the inhibition of c-Met activity, which is involved in various cellular processes. This compound has various advantages and limitations for lab experiments and has several future directions for research.

Scientific Research Applications

The compound 6-{1-[(2-methyl-2H-indazol-3-yl)methyl]piperidin-3-yl}pyrimidin-4(3H)-one has shown potential applications in various scientific research fields. One of the most significant applications is in the field of cancer research. This compound has been found to inhibit the activity of a protein called c-Met, which is involved in the development and progression of various types of cancer.

properties

IUPAC Name

4-[1-[(2-methylindazol-3-yl)methyl]piperidin-3-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-22-17(14-6-2-3-7-15(14)21-22)11-23-8-4-5-13(10-23)16-9-18(24)20-12-19-16/h2-3,6-7,9,12-13H,4-5,8,10-11H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMVHERYKHGTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)CN3CCCC(C3)C4=CC(=O)NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-[(2-methylindazol-3-yl)methyl]piperidin-3-yl]-1H-pyrimidin-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-{1-[(2-methyl-2H-indazol-3-yl)methyl]piperidin-3-yl}pyrimidin-4(3H)-one
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6-{1-[(2-methyl-2H-indazol-3-yl)methyl]piperidin-3-yl}pyrimidin-4(3H)-one

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